molecular formula C8H10Cl2N2O B1392465 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride CAS No. 1216523-97-5

3-Chloro-5-methoxybenzenecarboximidamide hydrochloride

Cat. No. B1392465
M. Wt: 221.08 g/mol
InChI Key: RHCPBPRTAQEEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula C8 H9 Cl N2 O .HCl . It has a molecular weight of 221.086 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride consists of a benzene ring substituted with a chloro group, a methoxy group, and a carboximidamide group . The InChI code for this compound is 1S/C8H9ClN2O.ClH .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxybenzenecarboximidamide hydrochloride has a molecular weight of 221.086 .

Scientific Research Applications

Antitumor and Antimicrobial Properties

  • A study by Xia et al. (2011) found compounds related to 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride, specifically isolated from a marine endophytic fungus, exhibiting moderate antitumor and antimicrobial activity. This demonstrates potential applications in developing new pharmaceuticals for cancer and infection treatment (Xia et al., 2011).

Soil Metabolism

  • Briggs and Ogilvie (1971) researched the metabolism of 3-Chloro-4-methoxyaniline and its derivatives in soil. They found that these compounds convert to various other chemicals, possibly through a free radical mechanism. This research can be instrumental in understanding the environmental fate of similar chemical compounds (Briggs & Ogilvie, 1971).

Reactivity and Stability

  • The study by Smith and Stevens (1979) on the formation and reactions of chloro-methoxy-carbene, derived from compounds similar to 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride, provides insights into the reactivity and stability of these chemicals, which is vital for their use in industrial and scientific applications (Smith & Stevens, 1979).

Corrosion Inhibition

  • A 2017 study by Pandey et al. synthesized novel Schiff bases, including derivatives of 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride, and evaluated their potential as corrosion inhibitors for mild steel in acidic mediums. This has implications for the use of these compounds in protecting industrial materials (Pandey et al., 2017).

Pharmaceutical Applications

  • Research by Sawale et al. (2016) on the molar refraction and polarizability of a compound structurally related to 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride, demonstrated its potential application in pharmaceutical formulations due to its antiemetic and parasympathomimetic activity (Sawale et al., 2016).

Chemical Synthesis and Structural Analysis

properties

IUPAC Name

3-chloro-5-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-5(8(10)11)2-6(9)4-7;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPBPRTAQEEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxybenzenecarboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 2
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 5
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.